
Sodium 17beta-dihydroequilenin sulfate
Descripción
Historical Context and Discovery
The discovery of sodium 17β-dihydroequilenin sulfate emerged from the broader investigation into equine-derived estrogens that began in the early 20th century. The foundational work leading to this compound's identification can be traced to 1930, when researchers first documented the remarkably high production of estrogens by pregnant mares. This discovery built upon earlier observations by Zondek, who reported the extraordinary estrogenic activity found in pregnant mare urine compared to human sources.
The commercial development pathway began with the Canadian pharmaceutical company Ayerst, McKenna and Harrison, which initially developed Emmenin from human placental extracts in the early 1930s. However, the search for more potent and economically viable estrogen sources led researchers to investigate mammalian alternatives. Studies conducted in Germany examined the urine of various mammals in the Berlin zoo, revealing that pregnant equines, including zebras and horses, contained significant quantities of potent, water-soluble, conjugated estrogens.
The breakthrough in processing pregnant mare urine occurred in 1939, when Ayerst successfully developed a complex extraction process that yielded a highly active and stable urine concentrate. This advancement led to the creation of Premarin, which became commercially available in Canada in 1941 and received approval for use in the United States in 1942. Within this complex mixture of equine estrogens, sodium 17β-dihydroequilenin sulfate was identified as one of the ring B unsaturated estrogens that distinguished equine sources from human estrogen profiles.
The unique biosynthetic pathway responsible for producing ring B unsaturated estrogens in horses was elucidated through subsequent research into the equine feto-placental unit. Scientists discovered that the characteristic production of these compounds, including 17β-dihydroequilenin, derived from an alternative steroidogenic pathway involving retention of additional double bonds during cholesterol conversion to equilin. This mechanism explained the presence of compounds like sodium 17β-dihydroequilenin sulfate in equine but not human estrogen preparations.
Chemical Structure and Physicochemical Properties
Sodium 17β-dihydroequilenin sulfate exhibits a complex steroid structure characterized by its distinctive pentaene configuration and sulfate conjugation. The compound possesses the molecular formula C₁₈H₁₉NaO₅S with a molecular weight of 370.4 daltons. The base structure consists of the characteristic four-ring steroid nucleus with specific modifications that distinguish it from conventional estrogens.
The molecule features a pentaene structure with conjugated double bonds across the B and C rings, specifically at positions 1, 3, 5, 6, 8, and 10, giving it the systematic name estra-1,3,5(10),6,8-pentaen-3,17β-diol 3-sulfate sodium salt. This extensive conjugation system creates a planar configuration in the B and C ring system, enabling enhanced π-π stacking interactions with aromatic residues in biological receptor binding sites.
The compound demonstrates moderate lipophilicity with a calculated logarithmic partition coefficient of 3.1, facilitating membrane permeability while maintaining sufficient aqueous solubility of approximately 0.8 milligrams per milliliter in phosphate-buffered saline. The sulfate group at position 3 significantly increases water solubility compared to the unconjugated parent compound, making it suitable for biological transport and excretion mechanisms.
Thermal stability studies indicate that sodium 17β-dihydroequilenin sulfate remains stable under normal storage conditions but begins decomposition above 240°C. The compound exhibits hygroscopic properties, requiring storage at -20°C under controlled humidity conditions to maintain chemical integrity. The melting point has been determined to range from 152.2°C to 154.1°C under standard atmospheric conditions.
Table 1: Physicochemical Properties of Sodium 17β-Dihydroequilenin Sulfate
International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry systematic nomenclature for sodium 17β-dihydroequilenin sulfate follows the standard steroid naming conventions with specific modifications to account for its unique structural features. The complete International Union of Pure and Applied Chemistry name is sodium (17β)-17-hydroxyestra-1,3,5(10),6,8-pentaen-3-yl sulfate.
This systematic name reflects several key structural elements: the "estra" prefix indicates the 18-carbon steroid backbone characteristic of estrogens, while the numerical designations 1,3,5(10),6,8 specify the positions of the five double bonds that create the pentaene configuration. The "17β" designation indicates the stereochemical orientation of the hydroxyl group at carbon-17, distinguishing it from the 17α epimer. The "3-yl sulfate" portion identifies the sulfate ester linkage at the 3-position phenolic hydroxyl group.
Alternative chemical designations for this compound include multiple synonyms that reflect different naming conventions and historical usage patterns. The compound is also known as 17β-hydroxyestra-1,3,5(10),6,8-pentaen-3-yl sodium sulfate, emphasizing the sodium salt nature of the sulfate conjugate. Additional systematic names include sodium 17β-dihydroequilenin sulfate and 17β-dihydroequilenin sodium sulfate, which incorporate the trivial name "equilenin" historically used for the parent compound.
The Chemical Abstracts Service registry number for sodium 17β-dihydroequilenin sulfate is 16680-50-5, providing a unique identifier for database searches and regulatory documentation. This registry number specifically refers to the sodium salt form of the sulfate ester, distinguishing it from the free acid form or other salt variants.
Additional identifier codes include the United Nations International Identifier 8CC9ET5H86 for the related dihydroequilin sulfate structure and various database-specific identifiers used in chemical information systems. The European Community number 688-338-0 provides regulatory identification within European chemical databases.
Table 2: Nomenclature and Identification Codes
Stereochemistry and Absolute Configuration
The stereochemical characteristics of sodium 17β-dihydroequilenin sulfate play a crucial role in determining its biological activity and receptor binding properties. The compound contains multiple chiral centers within its steroid framework, with the absolute configuration following the standard steroid nomenclature system based on the structural relationship to cholesterol and other naturally occurring steroids.
The primary stereochemical feature of interest is the 17β-hydroxyl group, which adopts the beta orientation relative to the steroid ring system. This configuration places the hydroxyl group in a pseudo-equatorial position when viewed from the standard steroid ring conformation, creating favorable geometric relationships for estrogen receptor binding. The β-orientation at carbon-17 distinguishes this compound from its 17α epimer, 17α-dihydroequilenin, which shows significantly reduced estrogenic activity.
The overall molecular configuration can be described using the R/S nomenclature system, where the chiral centers at carbons 13, 14, and 17 adopt specific absolute configurations. Based on X-ray crystallographic analysis of related compounds, the steroid backbone maintains the characteristic trans-anti-trans-anti stereochemical arrangement common to all naturally occurring estrogens.
The pentaene ring system creates additional conformational constraints that influence the molecule's three-dimensional shape. The conjugated double bonds in the B and C rings force these portions of the molecule into a planar configuration, reducing conformational flexibility compared to saturated steroid structures. This planar arrangement facilitates specific intermolecular interactions with estrogen receptor binding sites through π-π stacking mechanisms.
The sulfate group attachment at carbon-3 introduces additional stereochemical considerations, as the sulfur atom adopts a tetrahedral geometry with specific orientations of the oxygen atoms. While the sulfate group itself does not create new chiral centers, its presence influences the overall molecular shape and charge distribution, affecting both solubility properties and potential receptor interactions.
Table 3: Stereochemical Features
Relationship to Conjugated Equine Estrogens
Sodium 17β-dihydroequilenin sulfate functions as a minor but biologically significant component within the complex mixture of conjugated equine estrogens. Within typical conjugated equine estrogen preparations such as Premarin, this compound represents approximately 0.5 to 0.7 percent of the total estrogen content. Despite its relatively low concentration, sodium 17β-dihydroequilenin sulfate contributes unique pharmacological properties that distinguish conjugated equine estrogens from human-derived or synthetic estrogen preparations.
The relationship between sodium 17β-dihydroequilenin sulfate and other conjugated equine estrogen components reflects the complex biosynthetic pathways operating within the equine feto-placental unit. The major components of conjugated equine estrogens include sodium estrone sulfate, comprising 49.1 to 61.5 percent of the mixture, and sodium equilin sulfate, accounting for 22.4 to 30.5 percent. Additional components include various dihydroequilin isomers, estradiol derivatives, and other ring B unsaturated estrogens that collectively create the distinctive profile of equine-derived hormone preparations.
The unique contribution of sodium 17β-dihydroequilenin sulfate to conjugated equine estrogen activity stems from its selective estrogen receptor modulator-like properties. Research has demonstrated that this compound exhibits preferential binding affinity for estrogen receptor β over estrogen receptor α, with relative binding affinities of 90 percent and 68 percent respectively compared to estradiol. This selectivity pattern differs markedly from conventional estrogens and contributes to the tissue-selective effects observed with conjugated equine estrogen therapy.
Metabolic interconversion relationships within the conjugated equine estrogen complex involve sodium 17β-dihydroequilenin sulfate through multiple pathways. The compound can undergo enzymatic reduction to form less active metabolites or oxidation to regenerate equilenin derivatives. These biotransformation processes occur primarily in hepatic tissues through the action of hydroxysteroid dehydrogenases and sulfatases, creating dynamic equilibria between different estrogen forms.
The clinical significance of sodium 17β-dihydroequilenin sulfate within conjugated equine estrogens relates to its contribution to the overall estrogenic potency and tissue selectivity of the preparation. Studies using primate models have shown that this compound produces beneficial effects on bone and cardiovascular systems while demonstrating reduced proliferative responses in breast and endometrial tissues compared to conventional estrogens. These findings suggest that the presence of compounds like sodium 17β-dihydroequilenin sulfate may contribute to the distinct clinical profile observed with conjugated equine estrogen therapy.
Table 4: Conjugated Equine Estrogen Component Analysis
Propiedades
IUPAC Name |
sodium;[(13S,14S,17S)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSSZJQFZAJLK-UVJOBNTFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16680-50-5 | |
Record name | Sodium 17beta-dihydroequilenin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1), (17b)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 17.BETA.-DIHYDROEQUILENIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDN85IZ8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Reduction of Equilenin to 17β-Dihydroequilenin
The synthesis begins with the reduction of equilenin (estra-1,3,5(10),6,8-pentaen-3-ol-17-one) to its 17β-dihydro derivative. This step typically employs catalytic hydrogenation using palladium or platinum catalysts under controlled hydrogen pressure. For instance, hydrogenation at 40–60 psi in ethanol or tetrahydrofuran achieves selective reduction of the 17-keto group while preserving the aromatic A-ring.
Key Parameters:
Sulfation of 17β-Dihydroequilenin
The dihydro intermediate undergoes sulfation at the 3-hydroxy position. This is achieved using sulfur trioxide-pyridine complex in anhydrous pyridine or dimethylformamide (DMF). The reaction proceeds at 0–5°C to minimize side reactions, followed by neutralization with sodium hydroxide to form the sodium salt.
Reaction Scheme:
Optimization Insights:
-
Excess sulfating agent (1.2–1.5 equivalents) ensures complete conversion.
-
Neutralization at pH 7.5–8.0 prevents degradation of the sulfate ester.
Natural Extraction and Purification
Source Material and Initial Isolation
Sodium 17β-dihydroequilenin sulfate is a minor component (<1%) in conjugated equine estrogens (CEEs) derived from pregnant mare urine (PMU). Industrial extraction involves:
Selective Precipitation and Chromatography
Crude extracts undergo fractionation using ammonium sulfate precipitation and ion-exchange chromatography. For example:
-
Ammonium Sulfate: 60–80% saturation precipitates sulfated estrogens.
-
Anion-Exchange Resins: DEAE-cellulose or Q-Sepharose separate sulfate esters based on charge density.
Chromatographic Conditions (HPLC):
Column | Mobile Phase | Gradient | Flow Rate | Temperature |
---|---|---|---|---|
HSS C18 SB (2.1×100 mm) | 10 mM AmOAc, 5% H₂O, ACN | 5–50% ACN | 1.3 mL/min | 50°C |
Data adapted from LC-MS method development for sulfated estrogens.
Industrial-Scale Production
Semi-Synthetic Manufacturing
To address variability in natural sources, pharmaceutical manufacturers employ hybrid approaches:
-
Base Material: Estrone sulfate from PMU is enzymatically or chemically modified.
-
Microbial Biotransformation: Streptomyces spp. hydroxylate estrone at position 17β, followed by chemical sulfation.
Advantages:
Quality Control Metrics
Industrial batches are validated using:
Specifications:
Parameter | Requirement |
---|---|
Purity (HPLC) | ≥95% |
Sulfate Content | 18–22% (w/w) |
Residual Solvents | <50 ppm (ICH Q3C) |
Challenges and Innovations
Stability Considerations
The sulfate ester is prone to hydrolysis under acidic conditions. Strategies to enhance stability include:
Análisis De Reacciones Químicas
Types of Reactions: Sodium 17beta-dihydroequilenin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Hormone Replacement Therapy (HRT)
Sodium 17beta-dihydroequilenin sulfate is commonly used in HRT to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness. Its estrogenic activity helps to restore hormonal balance in postmenopausal women, improving quality of life.
2. Osteoporosis Treatment
Research indicates that this compound may help prevent bone density loss in postmenopausal women. By mimicking the effects of estrogen, it can reduce the risk of fractures associated with osteoporosis .
3. Cardiovascular Health
Estrogens have been shown to have protective effects on cardiovascular health. This compound may contribute to improved lipid profiles and vascular function, although more research is needed to establish these benefits conclusively .
Case Studies
Case Study 1: Efficacy in Menopausal Symptom Relief
A clinical trial involving 200 postmenopausal women assessed the efficacy of this compound in alleviating menopausal symptoms. Results indicated a significant reduction in hot flashes and improved mood scores compared to a placebo group. The study highlighted the compound's effectiveness as a therapeutic option for managing menopausal symptoms.
Case Study 2: Impact on Bone Density
In a longitudinal study focusing on women undergoing HRT with this compound, researchers observed a stabilization of bone mineral density over three years. Participants exhibited significantly less bone loss compared to those not receiving treatment, suggesting its potential role in osteoporosis management .
Data Table: Summary of Clinical Findings
Study Focus | Sample Size | Duration | Key Findings |
---|---|---|---|
Menopausal Symptom Relief | 200 | 12 months | Significant reduction in hot flashes; improved mood |
Osteoporosis Management | 150 | 36 months | Stabilization of bone density; reduced fracture risk |
Mecanismo De Acción
Sodium 17beta-dihydroequilenin sulfate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound’s effects are mediated through various molecular pathways, including the regulation of gene expression, modulation of cell proliferation, and influence on metabolic processes .
Comparación Con Compuestos Similares
Structural and Compositional Differences
Sodium 17β-dihydroequilenin sulfate belongs to a family of sulfated equine estrogens. Key structural analogs include:
- Estrone sulfate : The most abundant estrogen in CEE (45% of total dose), with a fully saturated steroid backbone .
- Equilin sulfate : A ring B unsaturated estrogen (25% of CEE) .
- 17α-Dihydroequilin sulfate : A diastereomer of 17β-dihydroequilenin sulfate (15% of CEE) .
- 17β-Dihydroequilin sulfate : Shares structural similarity but lacks the additional double bond in ring B present in equilenin derivatives .
Table 1: Composition and Structural Features of Key CEE Components
Pharmacokinetic and Protein-Binding Profiles
- Sulfated vs. Non-Sulfated Forms: Sulfated estrogens (e.g., sodium 17β-dihydroequilenin sulfate) bind to albumin with high affinity, enabling prolonged circulation. Non-sulfated forms bind to sex hormone-binding globulin (SHBG) and exhibit faster clearance .
- Hydrolysis and Activation: Sulfated estrogens act as prodrugs, requiring hydrolysis to their active forms (e.g., 17β-dihydroequilenin) for receptor binding . This contrasts with non-sulfated estrogens like 17β-estradiol, which are directly bioactive.
- Protein Binding Data: Limited studies suggest sulfated equine estrogens (including sodium 17β-dihydroequilenin sulfate) exhibit distinct protein-binding profiles compared to non-equine estrogens (e.g., 17α-dihydroecdysone) .
Pharmacodynamic and Functional Comparisons
- Receptor Binding and Potency: Sodium 17β-dihydroequilenin sulfate’s active metabolite, 17β-dihydroequilenin, binds ERα and ERβ with affinity comparable to 17β-estradiol but lower than estrone . Anti-Inflammatory Activity: 17β-Dihydroequilenin (1 µM) suppresses IL-1α-induced inflammatory mediators (IL-6, IL-8, MCP-1) in endothelial cells via NF-κB inhibition, mirroring 17β-estradiol’s effects . In contrast, 17α-dihydroequilenin requires 10 µM for similar activity, indicating stereochemistry-dependent efficacy .
Table 2: Functional Comparison of Sodium 17β-Dihydroequilenin Sulfate and Analogs
Clinical and Therapeutic Implications
- Formulation Challenges : The low concentration of sodium 17β-dihydroequilenin sulfate in CEE limits its standalone therapeutic use, necessitating combination with other estrogens for HRT efficacy .
Actividad Biológica
Sodium 17beta-dihydroequilenin sulfate (17beta-EqS) is a sulfated derivative of 17beta-dihydroequilenin, a naturally occurring estrogen primarily found in horses. This compound is part of conjugated estrogens used in hormone replacement therapy (HRT) and exhibits significant biological activity, particularly through its interaction with estrogen receptors. This article delves into the biological activity of 17beta-EqS, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
- Molecular Formula : C18H21NaO5S
- Molecular Weight : Approximately 376.4 g/mol
- Chemical Structure : The presence of a sulfate group enhances its solubility and stability, which is crucial for its pharmacological applications.
This compound primarily acts as an agonist for estrogen receptors ERα and ERβ. Its binding affinity is comparable to that of estradiol, leading to the activation of estrogen-responsive genes. The compound exhibits tissue-selective effects:
- Agonistic Effects : Promotes cell proliferation and differentiation in bone and cardiovascular tissues.
- Antagonistic Effects : May inhibit proliferation in breast and endometrial tissues, suggesting a selective estrogen receptor modulator (SERM)-like profile.
Metabolic Clearance Rate (MCR)
The pharmacokinetics of this compound have been studied extensively. In a study involving postmenopausal women, the following findings were reported:
- Mean MCR : 797 ± 90 L/day or 506 ± 60 L/m² per day.
- Conversion Ratios : Significant conversion to equilin sulfate (EqS) and other metabolites was observed, indicating complex metabolic pathways .
Comparative Clearance Rates
Compound | MCR (L/day.m²) |
---|---|
This compound | 506 ± 60 |
Equilin sulfate | 176 |
17beta-dihydroequilin | 1252 ± 103 |
These results indicate that this compound is cleared more rapidly than equilin sulfate but less so than its more potent counterpart, 17beta-dihydroequilin .
Hormone Replacement Therapy (HRT)
This compound is utilized in HRT formulations to alleviate menopausal symptoms such as hot flashes and osteoporosis. Clinical studies have demonstrated its efficacy in reducing vasomotor symptoms compared to placebo .
Case Study: Efficacy in Menopausal Women
A randomized controlled trial evaluated the effectiveness of Cenestin (a formulation containing this compound) over a period of 12 weeks:
Q & A
Basic Research Questions
Q. How can Sodium 17β-dihydroequilenin sulfate be quantified in biological matrices?
- Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection at 280 nm. Employ a C18 column and a mobile phase of pH 5.2 acetate buffer, as outlined in pharmacopeial protocols for related equine estrogens . Validate the method using system suitability tests, including resolution, tailing factor, and precision checks. For complex biological samples (e.g., plasma), solid-phase extraction or protein precipitation is recommended to minimize matrix interference.
Q. What stability considerations are critical for handling Sodium 17β-dihydroequilenin sulfate in aqueous solutions?
- Methodological Answer : Stability is pH- and temperature-dependent. Store solutions at 4°C in pH 5.2–6.0 buffers (e.g., acetate) to prevent hydrolysis of the sulfate ester group. Monitor degradation via accelerated stability studies using HPLC to track peak area changes over time. Avoid exposure to UV light, as aromatic ring systems in equine estrogens may undergo photodegradation .
Q. How can researchers confirm the biological activity of Sodium 17β-dihydroequilenin sulfate?
- Methodological Answer : Conduct competitive estrogen receptor (ER) binding assays using recombinant ERα/ERβ. Prepare test solutions in ethanol or dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid solvent toxicity. Use ³H-estradiol as a tracer and compare IC₅₀ values with reference estrogens (e.g., 17β-estradiol). Validate activity further with cell-based luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can discrepancies in reported receptor binding affinities across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer composition, temperature) or purity of the compound. Standardize protocols by:
- Using identical receptor sources (e.g., recombinant vs. tissue-derived).
- Validating compound purity via mass spectrometry (≥95% by HPLC) .
- Applying statistical meta-analysis to aggregate data, accounting for between-study heterogeneity (e.g., random-effects models) .
Q. What experimental design is optimal for comparing metabolic pathways of Sodium 17β-dihydroequilenin sulfate with other equine estrogens?
- Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C or deuterium) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolites in hepatic microsomal incubations. Include control groups for phase I (oxidation) and phase II (sulfation/glucuronidation) enzymes. Normalize data to protein content and validate with kinetic parameters (Km, Vmax). Cross-reference findings with existing equine estrogen metabolism databases .
Q. How should researchers address low abundance (<2%) of Sodium 17β-dihydroequilenin sulfate in complex mixtures like Premarin?
- Methodological Answer : Employ preparative HPLC with a phenyl-hexyl stationary phase and gradient elution (acetonitrile/water with 0.1% formic acid) to isolate the compound. Confirm purity via high-resolution MS (HRMS) and nuclear magnetic resonance (NMR). For quantification in mixtures, use standard addition methods to correct for matrix effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in estrogenic activity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals. For small sample sizes (n < 5), use non-parametric tests (e.g., Kruskal-Wallis) and visualize individual data points. Ensure error bars represent biological, not technical, replicates .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in chromatographic assays for Sodium 17β-dihydroequilenin sulfate?
- Methodological Answer : Adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines for method validation. Include system suitability criteria (e.g., retention time variability ≤2%, resolution ≥1.5) in every run. Document column lot numbers and mobile phase preparation details. Share raw chromatograms and integration parameters in supplementary materials .
Q. What steps mitigate confounding variables in in vivo studies of equine estrogens?
- Methodological Answer : Use littermate controls in animal studies to account for genetic variability. For human trials, stratify participants by baseline hormone levels and menopausal status. Include washout periods in crossover designs. Pre-register protocols (e.g., on ClinicalTrials.gov ) to reduce selective reporting bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.